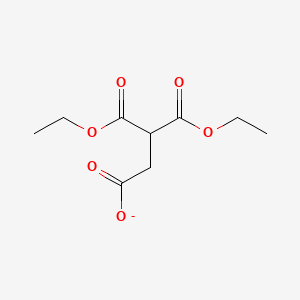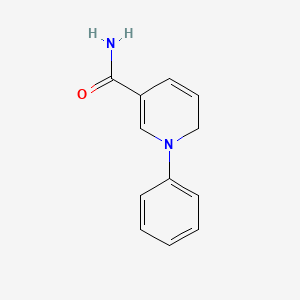
1-Phenyl-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a dihydropyridine ring with a phenyl group and a carboxamide group attached, making it a versatile scaffold for drug design and development .
准备方法
The synthesis of 1-Phenyl-1,6-dihydropyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an amine . The reaction conditions typically include refluxing the reactants in ethanol or another suitable solvent. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反应分析
1-Phenyl-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the dihydropyridine ring can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
科学研究应用
1-Phenyl-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases, due to its ability to modulate calcium channels.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The pathways involved include the inhibition of calcium influx into cells, which is crucial for various physiological processes .
相似化合物的比较
1-Phenyl-1,6-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, they differ in their substituents and pharmacological profiles. For example, nifedipine is primarily used as an antihypertensive agent, whereas amlodipine has a longer duration of action and is used for both hypertension and angina .
Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Felodipine
These compounds highlight the versatility and importance of the dihydropyridine scaffold in medicinal chemistry.
属性
CAS 编号 |
58971-04-3 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC 名称 |
1-phenyl-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C12H12N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-7,9H,8H2,(H2,13,15) |
InChI 键 |
DFWKXAWAGJCUTN-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(=CN1C2=CC=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



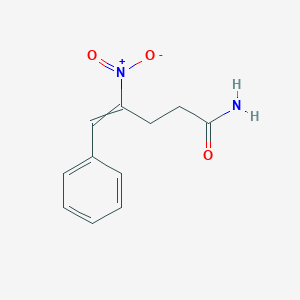
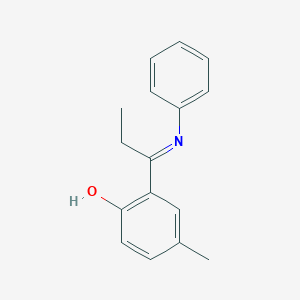
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
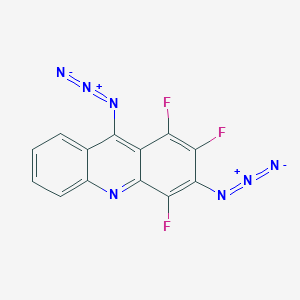
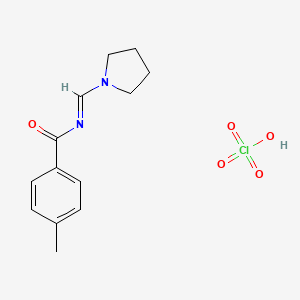
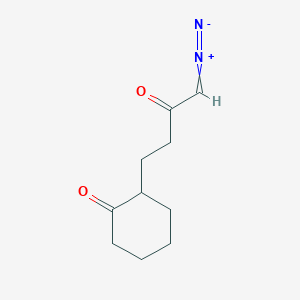
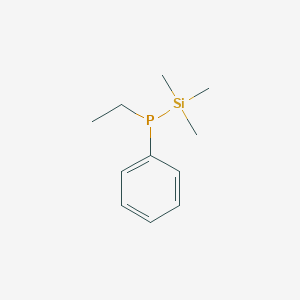
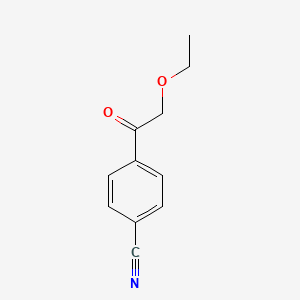
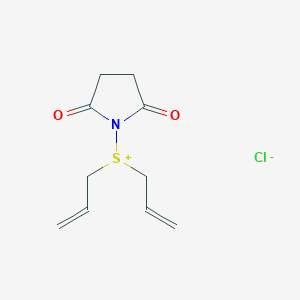
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
